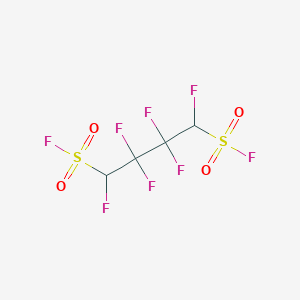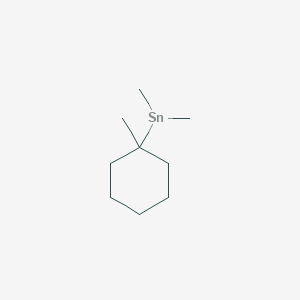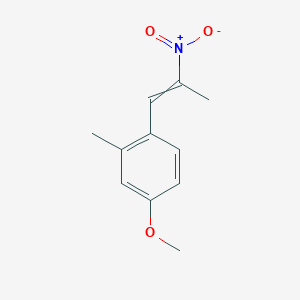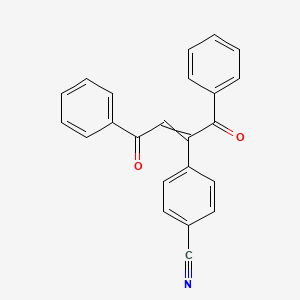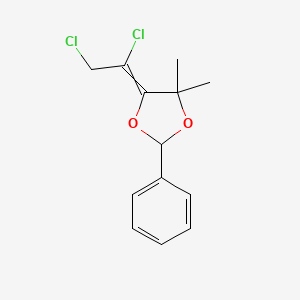
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with appropriate precursors under controlled conditions. One common method involves the use of a base to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Acidic or basic catalysts to promote the ring formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision in the addition of reagents and control of reaction parameters.
化学反応の分析
Types of Reactions
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as ethanol, methanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
1,2-Dichloroethane: A simpler compound with similar dichloroethylidene functionality.
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the dichloroethylidene group but shares the dioxolane ring structure.
1,2-Dichloroethylene: An isomeric form with different spatial arrangement of chlorine atoms.
Uniqueness
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is unique due to its combination of the dioxolane ring with dichloroethylidene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
89995-61-9 |
|---|---|
分子式 |
C13H14Cl2O2 |
分子量 |
273.15 g/mol |
IUPAC名 |
5-(1,2-dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14Cl2O2/c1-13(2)11(10(15)8-14)16-12(17-13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChIキー |
OYFNHSKGHHJTJC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C(CCl)Cl)OC(O1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
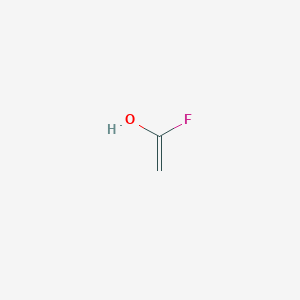
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
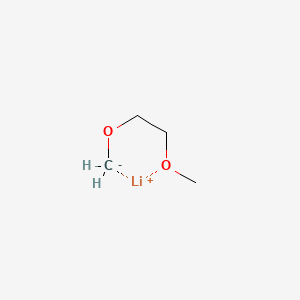
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
